Cyclopropylacetylene

Regioselective synthesis Cross-coupling Lithiation

Procure cyclopropylacetylene for synthetic routes requiring the 'cyclopropyl effect' for regioselectivity. The strained cyclopropyl ring (~27.5 kcal/mol) alters electronic properties, enabling catalyst-controlled transformations unattainable with linear alkynes like 1-pentyne. Essential for constructing alkynic cyclopropane scaffolds, synthesizing tricyclopropylbenzenes, catalytic enantioselective alkynylation of imines, and as the established intermediate for the HIV drug Efavirenz.

Molecular Formula C5H6
Molecular Weight 66.1 g/mol
CAS No. 6746-94-7
Cat. No. B033242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylacetylene
CAS6746-94-7
SynonymsEthynylcyclopropane;  Cyclopropylethyne; 
Molecular FormulaC5H6
Molecular Weight66.1 g/mol
Structural Identifiers
SMILESC#CC1CC1
InChIInChI=1S/C5H6/c1-2-5-3-4-5/h1,5H,3-4H2
InChIKeyNPTDXPDGUHAFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropylacetylene (CAS 6746-94-7): Procurement Guide for a Versatile Alkyne Building Block


Cyclopropylacetylene (CAS 6746-94-7), also known as ethynylcyclopropane, is a terminal alkyne featuring a strained cyclopropyl ring directly attached to the triple bond [1]. This unique combination gives it distinct reactivity, making it a valuable C5 building block in the synthesis of pharmaceuticals and advanced organic compounds . It is a colorless, flammable liquid with a molecular formula of C5H6 and a molecular weight of 66.10 g/mol .

Why Generic Terminal Alkynes Cannot Substitute for Cyclopropylacetylene in Regioselective Synthesis


While many terminal alkynes serve as general nucleophiles, the substitution of cyclopropylacetylene with a simple linear or unstrained cyclic alkyne often fails to deliver the desired regioselectivity and structural outcomes. The inherent ring strain of the cyclopropyl group (~27.5 kcal/mol) fundamentally alters its electronic properties and reaction pathways, leading to a distinct "cyclopropyl effect" [1]. This effect governs regioselectivity in cross-coupling reactions and enables unique catalyst-controlled transformations that are not replicable with analogs like ethynylcyclohexane or 1-pentyne [2]. This guide provides the quantitative evidence needed to justify its selection for specific applications.

Quantitative Differentiation of Cyclopropylacetylene vs. In-Class Analogs: An Evidence Guide


Regioselectivity Control: The "Cyclopropyl Effect" in Cross-Coupling Reactions

The cyclopropyl group exerts a unique electronic effect that dictates the regioselectivity of cross-coupling reactions involving propargylic/allenylic metallic species. This is a property not shared by simple alkyl-substituted acetylenes. In reactions of lithiated 1-cyclopropyl-2-arylacetylenes, the cyclopropyl group directs the reaction towards the formation of alkynic cyclopropanes rather than allenic products, a phenomenon termed the "cyclopropyl effect" [1].

Regioselective synthesis Cross-coupling Lithiation

Catalytic Dimerization and Trimerization: Product Outcomes with Cyclopropylacetylene

Cyclopropylacetylene undergoes distinct catalytic dimerization and trimerization pathways when treated with rhodium, palladium, and cobalt catalysts, leading to a specific set of products. This contrasts with the behavior of simpler alkynes, which may yield different oligomer distributions. The reported products include 2,4-dicyclopropyl-1-buten-3-yne, 1,3,6-tricyclopropylfulvene, and a mixture of 1,3,5- and 1,2,4-tricyclopropylbenzenes [1].

Catalysis Oligomerization Rhodium Palladium

Synthesis of Enantiopure Propargylic Amines via Asymmetric Alkynylation

Cyclopropylacetylene serves as a nucleophile in the catalytic, enantioselective addition to imines, a reaction crucial for producing chiral propargylic amines. While this reaction class is common for many terminal alkynes, the use of cyclopropylacetylene allows for the direct installation of a valuable cyclopropyl group into the chiral scaffold. The reaction, catalyzed by a chiral BINOL-type zinc complex, provides the corresponding products with high yields and enantioselectivities [1].

Asymmetric catalysis Propargylic amines Zinc complexes

Established Use as a Key Intermediate in FDA-Approved Pharmaceuticals

Cyclopropylacetylene is a critical, non-substitutable building block in the industrial synthesis of Efavirenz (Sustiva®), a key antiretroviral medication for treating HIV . The cyclopropylacetylene moiety is present in the final drug structure, and its introduction is a key step in the synthetic route. This contrasts with simpler alkynes, which would not yield the correct pharmacophore. Its use in other drug candidates, such as BACE1 inhibitors for Alzheimer's disease, further underscores its specific role .

Pharmaceutical intermediate Drug synthesis Efavirenz

Physicochemical Property Profile for Procurement and Handling

Cyclopropylacetylene's physicochemical properties dictate its handling and storage requirements, differentiating it from higher-boiling or less volatile alternatives. Its boiling point is 51-53 °C, its density is approximately 0.781 g/mL at 25°C, and it is a highly flammable liquid with a flash point of -17 °C [1]. The refractive index is approximately 1.429, and it is slightly soluble in water . These specific parameters are essential for safety assessments, facility planning, and analytical quality control.

Physical properties Safety Handling Storage

Optimal Application Scenarios for Procuring Cyclopropylacetylene


Synthesis of Regioselective Cross-Coupling Products via the "Cyclopropyl Effect"

Procure cyclopropylacetylene for any synthetic route requiring the specific regioselectivity offered by the "cyclopropyl effect." This is essential for constructing alkynic cyclopropane scaffolds from lithiated intermediates where standard alkynes would yield different regioisomers or complex product mixtures, as detailed in evidence from Ma (2006) .

Catalytic Oligomerization to Cyclopropane-Rich Polycyclic Compounds

Use cyclopropylacetylene as a monomer in rhodium-, palladium-, or cobalt-catalyzed reactions to generate complex molecules like tricyclopropylbenzenes and tricyclopropylfulvene in a single step. This application leverages its unique behavior in catalytic cycles, as shown by Dzhemilev et al. (1989), to efficiently build molecular complexity not accessible with linear alkynes .

Asymmetric Synthesis of Chiral Propargylic Amines with a Cyclopropyl Substituent

Select cyclopropylacetylene as the terminal alkyne source for the catalytic enantioselective alkynylation of imines. This scenario is optimal for medicinal chemists aiming to incorporate a cyclopropyl group into a chiral propargylic amine pharmacophore, directly building on the methodology described in Molecules (2022) .

Large-Scale Manufacturing of Efavirenz and Related Drug Candidates

Cyclopropylacetylene is the only viable intermediate for the established, industrial-scale synthesis of the HIV drug Efavirenz. Procure this compound when replicating or developing processes for this class of antiretrovirals, or for the synthesis of other cyclopropylacetylene-derived pharmaceuticals like BACE1 inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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